1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that belongs to the class of dihydropyrimidines
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of ethyl acetoacetate, thiourea, and 2-ethoxybenzaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives using reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of infections and other diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other similar compounds, such as:
1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-one: This compound differs by having an oxygen atom instead of a sulfur atom, which can affect its chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-4-17-12-8-6-5-7-11(12)16-10-9-14(2,3)15-13(16)18/h5-10H,4H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSNSEJHJRLIHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CC(NC2=S)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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